2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione
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Overview
Description
The compound “2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione” belongs to several classes of organic compounds including triazoles, naphthalenes, and amides. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The resulting structure is a ten-carbon ring system with eight hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, one of the most common methods for synthesizing triazoles . The naphthalene moiety could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the naphthalene moiety, and the amide group. Techniques such as NMR spectroscopy and mass spectrometry would typically be used to confirm the structure .Chemical Reactions Analysis
As a compound containing a triazole ring, it might participate in various chemical reactions. Triazoles are known to act as ligands in coordination chemistry, forming complexes with metals. They can also undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and reactivity .Scientific Research Applications
Anticancer Activity
A series of 1,4-naphthoquinone-1,2,3-triazole hybrids, synthesized through a copper-catalyzed click reaction involving 2-(prop-2-ynylamino)naphthalene-1,4-dione, displayed notable cytotoxic activity against various cancer cell lines. Compounds bearing certain groups demonstrated significant cytotoxic potential, with one compound exhibiting the highest activity. These compounds were found to arrest the cell cycle in the G0/G1 phase in specific cancer cells, indicating potential as anticancer agents (Gholampour et al., 2019).
Antibacterial Agents
New derivatives of 1,3-isoindoledione, such as 2-substituted-3a,4,9,9a-tetrahydro-4,9-benzeno-benz[f]isoindole-1,3-diones, were synthesized and evaluated for their antibacterial properties. These compounds, which include various substituted derivatives, showed promise as antibacterial agents (Khalil et al., 2010).
Organic Electronics
Diketopyrrolopyrrole (DPP) based donor–acceptor copolymers were synthesized for use in organic thin-film transistors (OTFTs). These copolymers, which include naphthalene and benzo[d][1,2,3]triazole comonomers, show a wide range of absorption and promising p-channel and ambipolar behavior, indicating potential applications in organic electronics (Sonar et al., 2014).
Photochemical Reactions
Research into the photochemistry of certain 1,3-diones, including those related to naphthalene derivatives, revealed specific photocyclization reactions. These findings contribute to the understanding of photochemical behavior in organic chemistry, which can be applied in various fields including materials science (Yoshioka et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-acetylanilino)-3-(benzotriazol-1-yl)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O3/c1-14(29)15-10-12-16(13-11-15)25-21-22(28-20-9-5-4-8-19(20)26-27-28)24(31)18-7-3-2-6-17(18)23(21)30/h2-13,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIGUHQMPGTNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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